molecular formula C18H25N3O3S2 B6764805 N-cyclopentyl-1-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]piperidine-3-sulfonamide

N-cyclopentyl-1-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]piperidine-3-sulfonamide

Cat. No.: B6764805
M. Wt: 395.5 g/mol
InChI Key: SQAUDIWWCCKZOK-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]piperidine-3-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, an oxazole ring, and a piperidine ring

Properties

IUPAC Name

N-cyclopentyl-1-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]piperidine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3S2/c22-26(23,20-14-5-1-2-6-14)16-7-3-9-21(13-16)12-15-11-17(24-19-15)18-8-4-10-25-18/h4,8,10-11,14,16,20H,1-3,5-7,9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAUDIWWCCKZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2CCCN(C2)CC3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]piperidine-3-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiophene and oxazole rings, followed by their attachment to the piperidine ring. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]piperidine-3-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced to form corresponding amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include alkyl halides and amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxazole ring can yield amines.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]piperidine-3-sulfonamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-1-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]piperidine-3-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

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